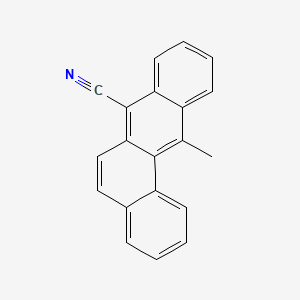

BENZ(a)ANTHRACENE, 7-CYANO-12-METHYL-

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research

Polycyclic aromatic hydrocarbons are a large class of organic compounds characterized by the presence of two or more fused aromatic rings. wikipedia.orgtpsgc-pwgsc.gc.ca These molecules are formed during the incomplete combustion of organic materials, such as coal, oil, gas, and wood. wikipedia.orgtpsgc-pwgsc.gc.ca As a result, they are ubiquitous in the environment and are also found in some foods and as byproducts of certain industrial processes. tpsgc-pwgsc.gc.ca

Benz(a)anthracene (B33201), a PAH with the chemical formula C₁₈H₁₂, serves as the foundational structure for the compound of interest. wikipedia.org It is a tetracyclic aromatic hydrocarbon that has been the subject of extensive research, particularly in the fields of environmental science and toxicology. epa.gov The study of PAHs is not limited to their environmental presence; it also extends to their potential applications in materials science and as building blocks for more complex organic molecules.

The introduction of substituents onto the benz(a)anthracene core gives rise to a diverse family of derivatives, each with its own distinct physical and chemical properties. The specific placement and nature of these substituents can profoundly influence the molecule's electronic structure, reactivity, and biological interactions.

Significance of Substituents in Benz(a)anthracene Derivatives for Academic Inquiry

The functionalization of the benz(a)anthracene skeleton with cyano (-CN) and methyl (-CH₃) groups at the 7- and 12-positions, respectively, creates a molecule with intriguing characteristics for academic study.

The methyl group is known to influence the carcinogenic potential of some PAHs. For instance, 7,12-dimethylbenz(a)anthracene (DMBA) is a well-studied and potent carcinogen used in laboratory research to induce tumors in animal models. wikipedia.orgresearchgate.net The methyl groups in DMBA play a crucial role in its metabolic activation to reactive species that can bind to DNA. caymanchem.comnih.gov While the focus of this article is not on toxicity, the presence of a methyl group in a similar position on the benz(a)anthracene ring system suggests a point of interest for researchers studying structure-activity relationships.

The cyano group , on the other hand, is a strong electron-withdrawing group. Its presence can significantly alter the electronic properties of the aromatic system, influencing its fluorescence, reactivity, and intermolecular interactions. Cyano-substituted PAHs are of interest in materials science for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The study of their spectroscopic properties, such as their rotational and infrared spectra, is also an active area of research, partly driven by their potential presence in the interstellar medium. monash.edunih.govastrobiology.com

The combination of an electron-donating group (methyl) and an electron-withdrawing group (cyano) on the same benz(a)anthracene framework in Benz(a)anthracene, 7-Cyano-12-Methyl- is expected to create a molecule with a significant dipole moment and unique photophysical properties, making it a compelling target for both theoretical and experimental investigation.

Overview of Key Research Areas for Benz(a)anthracene, 7-Cyano-12-Methyl-

Given the unique substitution pattern of Benz(a)anthracene, 7-Cyano-12-Methyl-, several key research areas emerge as particularly relevant for academic inquiry:

Synthetic Organic Chemistry: The development of efficient and selective synthetic routes to this and related substituted PAHs is a fundamental area of research. This would enable further studies into its properties and potential applications.

Spectroscopy and Photophysics: A detailed investigation of the absorption, fluorescence, and phosphorescence properties of Benz(a)anthracene, 7-Cyano-12-Methyl- is warranted. Understanding how the interplay of the cyano and methyl groups affects the electronic transitions and excited states of the molecule is of significant interest. High-resolution spectroscopic techniques could provide valuable data on its molecular structure and dynamics. astrobiology.comresearchgate.net

Materials Science: The potential for this compound to be used in the development of new organic materials is a promising avenue of research. Its expected electronic and photophysical properties could make it a candidate for applications in optoelectronics and sensing.

Molecular Modeling and Computational Chemistry: Theoretical studies can provide insights into the geometric and electronic structure of Benz(a)anthracene, 7-Cyano-12-Methyl-. Calculations can predict its spectroscopic properties, reactivity, and potential for self-assembly, guiding experimental efforts.

The following table provides a comparative overview of the parent compound and a well-studied methylated derivative, which can serve as a basis for predicting the properties of Benz(a)anthracene, 7-Cyano-12-Methyl-.

| Property | Benz(a)anthracene | 7,12-Dimethylbenz(a)anthracene (DMBA) | Benz(a)anthracene, 7-Cyano-12-Methyl- (Predicted) |

| Chemical Formula | C₁₈H₁₂ | C₂₀H₁₆ | C₂₀H₁₃N |

| Molar Mass ( g/mol ) | 228.29 | 256.34 | ~279.34 |

| Melting Point (°C) | 158 | 122-123 | Likely to be higher than DMBA due to the polar cyano group |

| Boiling Point (°C) | 438 | Not available | Expected to be higher than the parent compound |

| Key Research Focus | Environmental presence, basic PAH chemistry | Carcinogenesis, metabolic activation | Photophysics, materials science, synthetic chemistry |

Structure

3D Structure

Properties

CAS No. |

63020-25-7 |

|---|---|

Molecular Formula |

C20H13N |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

12-methylbenzo[a]anthracene-7-carbonitrile |

InChI |

InChI=1S/C20H13N/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,1H3 |

InChI Key |

GMZDCSKUCXWPPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C3=CC=CC=C13)C#N)C=CC4=CC=CC=C42 |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Benz a Anthracene, 7 Cyano 12 Methyl

Synthetic Pathways and Methodologies

The construction of the tetracyclic benz(a)anthracene (B33201) core is the foundational step in the synthesis of 7-cyano-12-methylbenz(a)anthracene. Several established methodologies can be adapted for this purpose, including the Diels-Alder reaction, Friedel-Crafts acylation, and palladium-catalyzed annulation reactions.

One plausible pathway involves a Diels-Alder reaction between a suitably substituted naphthalene (B1677914) derivative (the diene) and a dienophile. For instance, a 2-vinylnaphthalene (B1218179) derivative could react with a dienophile like maleic anhydride (B1165640), followed by subsequent aromatization and functional group manipulation to yield the benz(a)anthracene skeleton. The substituents on the naphthalene precursor would be strategically chosen to direct the final placement of the cyano and methyl groups.

Another classical approach is the Friedel-Crafts acylation . This could involve the acylation of a naphthalene derivative with a phthalic anhydride derivative, followed by cyclization to form the benz(a)anthracene-7,12-dione. nist.gov Subsequent reduction and functionalization would then be required to introduce the methyl and cyano groups at the desired positions. For example, the Friedel-Crafts acylation of naphthalene with specific anhydrides of tricarboxylic acids has been used to synthesize related polycyclic structures. rsc.org

More contemporary methods, such as palladium-catalyzed tandem C-H activation/bis-cyclization reactions , offer a highly regioselective route to construct substituted tetracyclic benz[a]anthracene derivatives. beilstein-journals.orgbeilstein-journals.org This approach typically involves the reaction of propargylic carbonates with terminal alkynes, allowing for the efficient formation of multiple carbon-carbon bonds in a single operation. beilstein-journals.org

Precursor Compounds and Reaction Mechanisms

The selection of appropriate precursor compounds is critical for the successful and regioselective synthesis of 7-cyano-12-methylbenz(a)anthracene.

A hypothetical synthesis could commence with a Friedel-Crafts acylation of 1-methylnaphthalene (B46632) with 4-cyanophthalic anhydride. The reaction, typically catalyzed by a Lewis acid such as aluminum chloride, would likely proceed with acylation at the 4-position of the naphthalene ring due to the directing effect of the methyl group. The resulting keto-acid would then undergo intramolecular cyclization upon heating in a strong acid like polyphosphoric acid to yield 12-methylbenz(a)anthracene-7-carboxylic acid. Subsequent conversion of the carboxylic acid to the corresponding amine via a Curtius or Hofmann rearrangement, followed by a Sandmeyer reaction, would introduce the cyano group at the 7-position.

Alternatively, a Diels-Alder approach could utilize a substituted 2-vinylnaphthalene as the diene. For instance, 2-(1-propenyl)naphthalene could react with 2-cyanobenzoquinone as the dienophile. The initial cycloaddition would be followed by an aromatization step, potentially through dehydrogenation, to form the benz(a)anthracene core with the methyl and cyano groups in the desired locations. The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.

A third strategy could involve the synthesis of 7-bromo-12-methylbenz(a)anthracene as a key intermediate. This could be achieved through a multi-step sequence starting from 1-methylnaphthalene. Once obtained, the bromo-substituted compound could undergo a nucleophilic aromatic substitution with a cyanide salt, such as copper(I) cyanide (a Rosenmund-von Braun reaction), to introduce the cyano group at the 7-position.

| Reaction Type | Key Precursors | Reagents and Conditions | Intermediate/Product |

| Friedel-Crafts Acylation/Cyclization | 1-Methylnaphthalene, 4-Cyanophthalic Anhydride | 1. AlCl₃2. Polyphosphoric acid, heat | 12-Methylbenz(a)anthracene-7-carboxylic acid |

| Diels-Alder Reaction | 2-(1-Propenyl)naphthalene, 2-Cyanobenzoquinone | Heat, followed by dehydrogenation (e.g., DDQ) | 7-Cyano-12-methylbenz(a)anthracene |

| Halogenation/Cyanation | 12-Methylbenz(a)anthracene | 1. NBS, light2. CuCN, heat | 7-Cyano-12-methylbenz(a)anthracene |

This table presents hypothetical reaction pathways and requires experimental validation.

Synthesis of Related Cyano- and Methyl-Substituted Benz(a)anthracene Analogues

The synthesis of analogues provides valuable insight into the feasibility of the proposed synthetic routes and the influence of substituent placement on the properties of the final compound. For example, the synthesis of 7,11,12-trimethylbenz[a]anthracene has been reported, which involved the reaction of 1-naphthylmagnesium bromide with 3-methylphthalic anhydride as a key step. This demonstrates the utility of the Friedel-Crafts approach for introducing methyl groups onto the benz(a)anthracene framework.

The synthesis of various monomethylbenz(a)anthracenes has also been extensively studied, often for the purpose of evaluating their biological activity. nih.govnih.gov These syntheses often employ multi-step sequences involving the construction of the tetracyclic ring system followed by the introduction of the methyl group.

Regarding cyano-substituted analogues, methods for the direct C-H cyanation of arenes using photoredox catalysis have been developed, which could potentially be applied to a pre-formed benz(a)anthracene core. chemrxiv.org However, controlling the regioselectivity of such a direct functionalization on a complex polycyclic system like benz(a)anthracene would be a significant challenge. A more controlled approach would be the synthesis of a halogenated benz(a)anthracene followed by cyanation.

Regioselective and Stereoselective Synthesis Approaches

Achieving the desired regiochemistry in the synthesis of 7-cyano-12-methylbenz(a)anthracene is paramount. The directing effects of existing substituents on the aromatic rings of the precursors play a crucial role in determining the position of incoming groups during electrophilic aromatic substitution reactions like Friedel-Crafts acylation.

In the context of Diels-Alder reactions , the regioselectivity is dictated by the orbital overlap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. The electronic nature of the substituents on both components can be tuned to favor the desired regioisomer. The influence of diene substitution on the chemo-, regio-, and diastereoselectivity of Diels-Alder reactions has been demonstrated in the synthesis of complex polycyclic systems. nih.gov

For the introduction of the cyano group, a Sandmeyer reaction on a precursor amino group offers excellent regiocontrol, as the position of the cyano group is determined by the position of the amine. Therefore, the regioselective synthesis of 7-amino-12-methylbenz(a)anthracene would be a key step in such a strategy.

Molecular Mechanisms of Interaction and Reactivity of Benz a Anthracene, 7 Cyano 12 Methyl

Metabolic Activation Pathways and Intermediates

The biological activity of Benz(a)anthracene (B33201), 7-Cyano-12-Methyl- is intrinsically linked to its metabolic transformation into reactive intermediates. This process is primarily mediated by a series of enzymatic reactions that increase the water solubility of the compound, facilitating its excretion, but can also lead to the formation of highly reactive electrophiles capable of interacting with cellular macromolecules.

Role of Cytochrome P450 Enzymes in Aromatic Oxidation

The initial and rate-limiting step in the metabolic activation of many PAHs, including benz(a)anthracene derivatives, is oxidation by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases introduce an oxygen atom into the aromatic ring system, typically forming an epoxide. nih.gov For the analogous compound DMBA, members of the CYP1 family, specifically CYP1A1 and CYP1B1, have been identified as the principal enzymes involved in its metabolic activation. nih.gov It is highly probable that these same enzymes are responsible for the oxidation of Benz(a)anthracene, 7-Cyano-12-Methyl-. The expression of these enzymes can be induced by exposure to PAHs themselves, creating a feedback loop that can enhance the metabolic activation of these compounds. nih.gov

Formation of Reactive Metabolites (e.g., Diol Epoxides)

Following the initial epoxidation by CYP enzymes, the resulting arene oxide can undergo enzymatic hydration catalyzed by microsomal epoxide hydrolase (mEH) to form a trans-dihydrodiol. semanticscholar.org This dihydrodiol can then serve as a substrate for a second round of oxidation by CYP enzymes, leading to the formation of a diol epoxide. semanticscholar.org This multi-step process is exemplified by the metabolic activation of DMBA, where the formation of DMBA-3,4-diol-1,2-epoxide is considered the ultimate carcinogenic metabolite. semanticscholar.orgresearchgate.net This bay-region diol epoxide is highly reactive and can form covalent adducts with cellular macromolecules, most notably DNA. d-nb.infonih.gov It is therefore anticipated that Benz(a)anthracene, 7-Cyano-12-Methyl- is also metabolized to a corresponding diol epoxide, which would be the primary reactive species responsible for its potential genotoxicity.

The generally accepted metabolic activation pathway leading to the formation of a diol epoxide is as follows:

| Step | Reactant | Enzyme | Product |

| 1 | Benz(a)anthracene, 7-Cyano-12-Methyl- | Cytochrome P450 (e.g., CYP1A1, CYP1B1) | 7-Cyano-12-Methyl-benz(a)anthracene-epoxide |

| 2 | 7-Cyano-12-Methyl-benz(a)anthracene-epoxide | Microsomal Epoxide Hydrolase (mEH) | 7-Cyano-12-Methyl-benz(a)anthracene-trans-dihydrodiol |

| 3 | 7-Cyano-12-Methyl-benz(a)anthracene-trans-dihydrodiol | Cytochrome P450 (e.g., CYP1A1, CYP1B1) | 7-Cyano-12-Methyl-benz(a)anthracene-diol-epoxide |

Enzymatic Hydroxylation and Bioalkylation Reactions

In addition to aromatic oxidation, the methyl group at the 12-position of Benz(a)anthracene, 7-Cyano-12-Methyl- is also a target for metabolic modification. Cytochrome P450 enzymes can catalyze the hydroxylation of this methyl group to form a hydroxymethyl derivative. medicopublication.com For the related compound 7-methylbenz(a)anthracene, metabolism by rat liver homogenates yields the corresponding hydroxymethyl derivative. nih.gov This hydroxylation is a critical step that can influence the subsequent metabolic fate of the molecule.

Furthermore, studies on benz(a)anthracene and its monomethyl derivatives have revealed the occurrence of bioalkylation reactions. In rat lung cytosol preparations, 7-methylbenz(a)anthracene and 12-methylbenz(a)anthracene can undergo a bioalkylation substitution reaction, fortified by S-adenosyl-L-methionine, to form the more potent carcinogen 7,12-dimethylbenz(a)anthracene. nih.gov This reaction is catalyzed by a cytosolic S-adenosyl-L-methionine-dependent methyltransferase. nih.gov While not directly demonstrated for Benz(a)anthracene, 7-Cyano-12-Methyl-, the potential for such enzymatic modification exists.

Influence of Substituents on Metabolic Site Specificity

The presence of substituents on the benz(a)anthracene ring system can significantly influence the regioselectivity of cytochrome P450-mediated metabolism. The 12-methyl group is an electron-donating group, which generally activates the aromatic ring towards electrophilic attack, the initial step in CYP-mediated oxidation. Conversely, the 7-cyano group is a strong electron-withdrawing group.

In electrophilic aromatic substitution reactions, electron-withdrawing groups are known to be deactivating and meta-directing. youtube.com While the mechanism of CYP-mediated oxidation is more complex than a simple electrophilic substitution, the electronic properties of the substituents still play a crucial role in determining the site of oxidation. It is plausible that the electron-withdrawing nature of the cyano group at the 7-position would decrease the electron density in its vicinity, potentially making other regions of the molecule, such as the bay region (C1-C4), more susceptible to epoxidation. However, without direct experimental evidence for Benz(a)anthracene, 7-Cyano-12-Methyl-, the precise influence of the cyano group on the metabolic profile remains a subject for further investigation.

Covalent Adduct Formation with Biological Macromolecules

The reactive metabolites generated through the metabolic activation of Benz(a)anthracene, 7-Cyano-12-Methyl-, particularly the diol epoxides, are highly electrophilic and can react with nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins. The formation of covalent adducts with these macromolecules is a critical event in the initiation of toxic and carcinogenic processes. d-nb.info

Mechanisms of DNA Adduct Formation

The ultimate carcinogenic metabolites of many PAHs, the diol epoxides, react with DNA to form stable covalent adducts. nih.gov These reactions typically involve the nucleophilic attack of the exocyclic amino groups of purine bases, primarily guanine and to a lesser extent adenine, on the electrophilic epoxide ring of the metabolite. d-nb.infoscispace.com This results in the formation of a covalent bond between the PAH metabolite and the DNA base.

For DMBA, the bay-region 3,4-diol-1,2-epoxide is the major reactive species that forms DNA adducts. researchgate.net The formation of these adducts can lead to distortions in the DNA double helix, which, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication. nih.gov These mutations can activate proto-oncogenes or inactivate tumor suppressor genes, key events in the initiation of cancer. nih.gov It is highly likely that the diol epoxide of Benz(a)anthracene, 7-Cyano-12-Methyl- would follow a similar mechanism of DNA adduct formation.

| Adduct Type | Target Nucleobase | Likely Binding Site | Consequence |

| Diol Epoxide Adduct | Guanine | N2 position | Helix distortion, potential for mutation |

| Diol Epoxide Adduct | Adenine | N6 position | Helix distortion, potential for mutation |

Characterization of DNA Adduct Structures

No studies have been identified that characterize the specific DNA adducts formed by Benz(a)anthracene, 7-Cyano-12-Methyl-. Research on related polycyclic aromatic hydrocarbons (PAHs) often involves the identification of adducts formed through the covalent binding of their reactive metabolites to DNA bases, but such data is not available for this specific compound.

Interaction with Other Cellular Constituents (e.g., Proteins)

Information regarding the interaction of Benz(a)anthracene, 7-Cyano-12-Methyl- with cellular proteins or other macromolecules is not present in the current body of scientific literature.

Cellular and Subcellular Responses to Molecular Interactions

Induction of DNA Damage and Repair Pathways

There is no available research documenting the induction of specific DNA damage and repair pathways in response to exposure to Benz(a)anthracene, 7-Cyano-12-Methyl-.

Modulation of Gene Expression and Cellular Signaling Cascades

Studies detailing how Benz(a)anthracene, 7-Cyano-12-Methyl- may modulate gene expression or interfere with cellular signaling cascades have not been found.

In Vitro Studies of Cellular Transformation Mechanisms

There are no published in vitro studies investigating the mechanisms of cellular transformation induced by Benz(a)anthracene, 7-Cyano-12-Methyl-.

Analytical Methodologies for Benz a Anthracene, 7 Cyano 12 Methyl and Its Metabolites

Extraction and Sample Preparation Techniques for Diverse Matrices

The initial and most critical step in the analysis of Benz(a)anthracene (B33201), 7-Cyano-12-Methyl- is its efficient extraction from the sample matrix and subsequent purification to remove interfering substances. The choice of technique is highly dependent on the nature of the sample matrix, which can range from environmental samples like soil and water to biological tissues and fluids.

Commonly employed extraction techniques for PAHs from various matrices include:

Liquid-Liquid Extraction (LLE): This is a conventional method for aqueous samples, where an immiscible organic solvent (e.g., dichloromethane, hexane) is used to partition the analyte from the water phase. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for both aqueous and organic samples. mdpi.com It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. For PAHs, reversed-phase sorbents like C18 are common.

Magnetic Solid-Phase Extraction (MSPE): This is a more recent modification of SPE that utilizes magnetic nanoparticles as the adsorbent. nih.gov The magnetic nanoparticles can be easily dispersed in the sample solution and then quickly separated using an external magnetic field, simplifying the extraction process. nih.govencyclopedia.pub The use of cyano-ionic liquid functionalized magnetic nanoparticles has shown enhanced extraction efficiency for PAHs due to π–π and electrostatic interactions. nih.govrsc.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for the extraction of PAHs from various solid and semi-solid matrices. nih.gov It typically involves an initial extraction with a solvent like acetonitrile (B52724), followed by a cleanup step using dispersive SPE. nih.gov

For complex matrices such as petroleum residues or bitumen, a multi-step sample preparation procedure may be necessary, often involving a combination of techniques like SPE with different stationary phases (e.g., silica (B1680970) gel and Sephadex LH-20) to isolate the PAH fraction. nih.gov

The table below summarizes typical extraction and sample preparation techniques that would be applicable for the analysis of Benz(a)anthracene, 7-Cyano-12-Methyl-.

| Matrix Type | Extraction Technique | Typical Solvents/Sorbents | Key Considerations |

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Dichloromethane, Hexane (for LLE); C18, Cyano-functionalized silica (for SPE) | pH adjustment may be necessary to optimize extraction efficiency. |

| Soil/Sediment | QuEChERS, Pressurized Liquid Extraction (PLE) | Acetonitrile, Dichloromethane:Acetone | The presence of organic matter can affect extraction efficiency. |

| Biological Tissues | Homogenization followed by LLE or SPE | Ethyl acetate, Hexane | Lipid content can interfere with the analysis and may require additional cleanup steps. |

| Air (particulate matter) | Soxhlet extraction, Ultrasonic extraction | Toluene, Dichloromethane | Samples are typically collected on filters which are then extracted. |

Chromatographic Separation Methods

Chromatography is the cornerstone of PAH analysis, enabling the separation of complex mixtures into individual components. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used for this purpose.

HPLC is a powerful technique for the separation of PAHs, particularly for larger and less volatile compounds. Reversed-phase HPLC with a C18 stationary phase is the most common approach. restek.com The separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile and water. cdc.gov

For cyano-substituted PAHs, a cyano-functionalized stationary phase could also be employed to leverage specific interactions and enhance separation. sigmaaldrich.com Detection is often performed using ultraviolet (UV) or fluorescence detectors. Fluorescence detection is particularly sensitive and selective for many PAHs. A diode-array detector (DAD) can provide spectral information for peak identification. researchgate.net

The following table outlines a hypothetical HPLC method for the analysis of Benz(a)anthracene, 7-Cyano-12-Methyl-.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) or Cyano-functionalized column |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | Start with 60% B, increase to 100% B over 20 minutes, hold for 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | Fluorescence (excitation/emission wavelengths to be optimized for the specific compound) or DAD (220-400 nm) |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly effective method for the separation and identification of volatile and semi-volatile PAHs. shimadzu.com The separation is performed on a capillary column, typically with a non-polar or semi-polar stationary phase.

The choice of the stationary phase is critical for resolving isomers. For a broad range of PAHs, a column like an Rtx-35 can provide good separation. shimadzu.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

A typical GC method that could be adapted for Benz(a)anthracene, 7-Cyano-12-Methyl- is detailed below.

| Parameter | Condition |

| Column | Rtx-35 (or similar, e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Injector Temperature | 300 °C |

| Oven Program | Initial temperature 90 °C (hold 2 min), ramp at 5 °C/min to 320 °C (hold 12 min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

For extremely complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers superior separation power. This technique uses two columns with different stationary phases, providing a much higher peak capacity than single-column GC. While there are no specific reports on the use of GC×GC-MS for Benz(a)anthracene, 7-Cyano-12-Methyl-, its application for the detailed analysis of PAHs in complex matrices is well-established.

Spectroscopic Detection and Characterization

Spectroscopic techniques are essential for the definitive identification and quantification of the separated compounds.

Mass spectrometry is the most powerful detection technique when coupled with chromatography. In GC-MS, electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern for each compound, acting as a molecular fingerprint. The molecular ion (M+) would be expected at m/z corresponding to the molecular weight of Benz(a)anthracene, 7-Cyano-12-Methyl-.

For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be employed. nih.gov In this approach, a specific precursor ion is selected and fragmented to produce product ions. This technique, often used in multiple reaction monitoring (MRM) mode, is excellent for trace-level quantification in complex matrices. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the analyte and its metabolites, aiding in their identification. nih.gov

The metabolism of related compounds like 7- and 12-methylbenz[a]anthracene and 7,12-dimethylbenz[a]anthracene (B13559) has been studied, revealing hydroxymethyl derivatives, dihydrodiols, and phenolic products as common metabolites. nih.govnih.govnih.govnih.gov It is plausible that Benz(a)anthracene, 7-Cyano-12-Methyl- would undergo similar metabolic transformations. The identification of these potential metabolites would heavily rely on techniques like LC-MS/MS and HRMS to elucidate their structures.

Fluorescence Detection and Spectrophotometric Analysis

Fluorescence spectroscopy is a highly sensitive technique for the detection of polycyclic aromatic hydrocarbons (PAHs) due to their conjugated aromatic systems. For analogous compounds like 7,12-dimethylbenz(a)anthracene, fluorescence is utilized to study their binding to DNA and to identify metabolites. The analysis involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The resulting spectrum is characteristic of the compound's electronic structure.

Spectrophotometric analysis, specifically UV-Visible spectroscopy, is also employed to characterize benz(a)anthracene derivatives. The UV-Vis absorption spectrum provides information about the electronic transitions within the molecule and is used in conjunction with other techniques for the identification and quantification of metabolites. For instance, metabolites of 7-methylbenz[a]anthracene (B135024) have been identified by comparing their UV-visible absorption properties with those of reference compounds.

Table 1: Hypothetical Spectroscopic Data for Benz(a)anthracene, 7-Cyano-12-Methyl-

| Parameter | Wavelength (nm) |

| Fluorescence | |

| Excitation Maximum | Data not available |

| Emission Maximum | Data not available |

| UV-Visible Absorption | |

| λmax 1 | Data not available |

| λmax 2 | Data not available |

| λmax 3 | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules, including metabolites of benz(a)anthracene derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the precise identification of substitution patterns and stereochemistry. For example, the structure of photoproducts of 7,12-dimethylbenz[a]anthracene has been identified using NMR and mass spectrometry.

The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in NMR spectra are critical for elucidating the exact structure of metabolites, which is essential for understanding their biological activity.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Protons in Benz(a)anthracene Derivatives

| Proton Type | Chemical Shift Range (ppm) |

| Aromatic Protons | 7.5 - 9.0 |

| Methyl Protons | 2.5 - 3.5 |

Note: This table provides general ranges for related compounds. Specific assignments for Benz(a)anthracene, 7-Cyano-12-Methyl- are not available.

Method Validation and Quantification Strategies

The development of reliable analytical methods for the quantification of Benz(a)anthracene, 7-Cyano-12-Methyl- and its metabolites is crucial for toxicological and metabolic studies. Such methods typically involve high-performance liquid chromatography (HPLC) coupled with a sensitive detector, such as a fluorescence or mass spectrometry (MS) detector.

Method validation would need to be performed according to established guidelines to ensure the reliability of the data. Key validation parameters include:

Linearity: Establishing a linear relationship between the analyte concentration and the detector response.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Selectivity/Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Recovery: The extraction efficiency of an analytical process, determined by comparing the analytical result from an extracted sample with that of a standard solution containing the same amount of the analyte.

Table 3: Typical Method Validation Parameters for HPLC-based Quantification of PAHs

| Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (Relative Standard Deviation, RSD) | ≤ 15% |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Note: These are general criteria and specific values would need to be established for a validated method for Benz(a)anthracene, 7-Cyano-12-Methyl-.

Environmental Dynamics and Biotransformation of Benz a Anthracene, 7 Cyano 12 Methyl

Sources and Environmental Occurrence

No information is available regarding the anthropogenic or natural sources of 7-cyano-12-methylbenz(a)anthracene. There are no documented occurrences of this compound in any environmental matrix, including air, water, soil, or sediment.

Environmental Transport and Partitioning Mechanisms

Data on the environmental transport and partitioning of 7-cyano-12-methylbenz(a)anthracene, such as its adsorption/desorption behavior in soil and sediment, volatility, or water solubility, are not available. Consequently, its potential for long-range transport cannot be assessed.

Photodegradation Pathways and Kinetics

There are no studies available that investigate the photodegradation of 7-cyano-12-methylbenz(a)anthracene. The kinetics and pathways of its degradation under the influence of sunlight are unknown.

Microbial Degradation and Biotransformation Processes

Information on the microbial degradation and biotransformation of 7-cyano-12-methylbenz(a)anthracene is absent from the scientific literature. The microorganisms capable of degrading this compound, the metabolic pathways involved, and the resulting transformation products have not been studied.

Bioaccumulation and Biomagnification in Ecological Systems

There is no data available on the bioaccumulation or biomagnification potential of 7-cyano-12-methylbenz(a)anthracene in ecological systems. Its potential to accumulate in organisms and be transferred through the food chain has not been evaluated.

Structure Activity Relationship Sar Studies for Benz a Anthracene, 7 Cyano 12 Methyl

Influence of Cyano and Methyl Substituents on Molecular Reactivity

The molecular reactivity of benz(a)anthracene (B33201) derivatives is significantly influenced by the electronic properties of their substituents. In the case of 7-Cyano-12-Methylbenz(a)anthracene, the interplay between the electron-donating methyl group and the electron-withdrawing cyano group is critical.

The methyl group (-CH₃) at the 12-position is an activating group, meaning it donates electron density to the aromatic ring system. chemedx.org This increased electron density generally makes the molecule more susceptible to electrophilic attack, a key step in the metabolic activation of many polycyclic aromatic hydrocarbons (PAHs) to their ultimate carcinogenic forms. nih.gov

The opposing electronic effects of these two substituents create a complex scenario. The electron-donating methyl group at the 12-position would be expected to enhance reactivity, particularly in the nearby regions of the molecule. In contrast, the electron-withdrawing cyano group at the 7-position would likely decrease the reactivity of its local environment. This push-pull electronic effect can lead to specific sites on the benz(a)anthracene skeleton becoming more or less prone to metabolic activation.

Impact of Positional Isomerism on Biological Interactions

The positions of substituents on the benz(a)anthracene ring are a major determinant of biological activity, including carcinogenicity. For monomethylated benz(a)anthracenes, the 7-methyl derivative is known to be the most potent carcinogen among the various isomers. acs.org The high activity of 7-methylbenz(a)anthracene is attributed to its specific metabolism to a highly reactive bay-region diol epoxide. nih.gov

For 7-Cyano-12-Methylbenz(a)anthracene, the placement of the cyano group at the 7-position is significant. While a methyl group at this position is associated with high carcinogenicity, the replacement with an electron-withdrawing and sterically different cyano group would undoubtedly alter its biological interactions. The change in electronic properties could affect the rate and regioselectivity of metabolic enzymes, potentially leading to different metabolic products compared to 7-methylbenz(a)anthracene or DMBA.

Comparative Analysis with Parent Benz(a)anthracene and Other Alkylated/Functionalized Derivatives

A comparative analysis of 7-Cyano-12-Methylbenz(a)anthracene with its parent compound and other derivatives provides insight into its potential biological activity.

Benz(a)anthracene (BA): The parent compound, benz(a)anthracene, is considered a weak carcinogen. mdpi.com Its metabolic activation to DNA-binding species is relatively inefficient.

7-Methylbenz(a)anthracene (7-MBA): The addition of a single methyl group at the 7-position dramatically increases carcinogenic potency. nih.gov

7,12-Dimethylbenz(a)anthracene (DMBA): The further addition of a methyl group at the 12-position results in one of the most potent known PAH carcinogens. acs.org

The substitution of the 7-methyl group in the highly potent DMBA with a 7-cyano group in 7-Cyano-12-Methylbenz(a)anthracene represents a significant chemical modification. The electron-withdrawing nature of the cyano group is a stark contrast to the electron-donating methyl group. This difference is expected to have a profound impact on the molecule's carcinogenic potential. It is plausible that the reduced electron density in the aromatic system caused by the cyano group could hinder the metabolic activation steps that are crucial for the carcinogenicity of compounds like DMBA.

| Compound | Substitution Pattern | Reported Carcinogenic Activity |

|---|---|---|

| Benz(a)anthracene | Unsubstituted | Weak |

| 7-Methylbenz(a)anthracene | 7-Methyl | Potent |

| 7,12-Dimethylbenz(a)anthracene (DMBA) | 7,12-Dimethyl | Very Potent |

| 1,7,12-Trimethylbenz(a)anthracene | 1,7,12-Trimethyl | Inactive |

| 2,7,12-Trimethylbenz(a)anthracene | 2,7,12-Trimethyl | Inactive |

| 7-Cyano-12-Methylbenz(a)anthracene | 7-Cyano, 12-Methyl | Unknown (Hypothesized to be lower than DMBA) |

Correlation between Molecular Structure and DNA Binding Efficacy

The carcinogenicity of many PAHs is directly linked to their ability to be metabolized into reactive intermediates that can covalently bind to DNA, forming DNA adducts. nih.govnih.gov These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis. scispace.com For potent carcinogens like DMBA, metabolic activation leads to the formation of diol epoxides in the "bay region" of the molecule, which are highly reactive towards DNA.

Furthermore, the steric bulk and polarity of the cyano group, compared to a methyl group, could alter the way the molecule intercalates into the DNA helix and how the reactive metabolite positions itself for covalent binding. The precise nature of these interactions would require detailed experimental studies.

| Compound Feature | Influence on DNA Binding |

|---|---|

| 12-Methyl Group | Electron-donating, potentially enhances metabolic activation towards DNA-reactive species. |

| 7-Cyano Group | Electron-withdrawing, may decrease the rate of metabolic activation and alter the stability of reactive intermediates. |

| Overall Molecular Shape | Determines how the molecule fits into the active sites of metabolic enzymes and intercalates with DNA. |

| Metabolic Pathway | The specific metabolites formed will dictate the nature and extent of DNA adduct formation. |

Advanced Theoretical and Computational Studies of Benz a Anthracene, 7 Cyano 12 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of PAH derivatives. For a hypothetical study on Benz(a)anthracene (B33201), 7-Cyano-12-Methyl-, these calculations would be employed to determine key electronic properties. The introduction of an electron-withdrawing cyano group and an electron-donating methyl group at the 7 and 12 positions, respectively, would be expected to significantly alter the electron distribution across the aromatic system compared to the parent molecule.

Calculations would typically focus on:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic properties. The energy gap between them would indicate the molecule's kinetic stability and optical properties.

Molecular Electrostatic Potential (MEP): MEP maps would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. This is particularly important for predicting sites of metabolic activation.

Aromaticity Indices: Calculations of aromaticity for the individual rings within the benz(a)anthracene framework would help in understanding the stability and reactivity of different regions of the molecule.

A hypothetical data table summarizing such predicted properties is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | (Value) eV | Relates to ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | (Value) eV | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | (Value) eV | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | (Value) Debye | Measures the polarity of the molecule, influenced by the cyano and methyl groups. |

Molecular Docking and Dynamics Simulations of Macromolecular Interactions

Molecular docking and dynamics simulations are powerful tools to investigate how molecules like Benz(a)anthracene, 7-Cyano-12-Methyl- interact with biological macromolecules, such as enzymes and DNA. These simulations are crucial for understanding the mechanisms of toxicity and carcinogenicity of PAHs.

In a hypothetical study, docking simulations would be used to predict the binding affinity and orientation of Benz(a)anthracene, 7-Cyano-12-Methyl- within the active sites of metabolic enzymes like cytochrome P450s. Molecular dynamics simulations would then be employed to study the stability of these interactions over time and to observe any conformational changes in the protein or the ligand. Similar simulations could also model the intercalation of the compound or its metabolites into DNA, providing insights into its mutagenic potential.

Computational Prediction of Metabolic Pathways and Intermediates

Computational methods can be used to predict the likely metabolic pathways of xenobiotics. For Benz(a)anthracene, 7-Cyano-12-Methyl-, this would involve identifying the most probable sites of oxidation by cytochrome P450 enzymes. The reactivity predictions from quantum chemical calculations would inform these predictions. The formation of various metabolites, such as epoxides, dihydrodiols, and phenols, could be modeled. The stability and further reactivity of these intermediates, particularly the formation of highly reactive diol-epoxides which are often the ultimate carcinogens of PAHs, would be a key focus.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for Benz(a)anthracene, 7-Cyano-12-Methyl- exist, one could be developed as part of a larger study on substituted benz(a)anthracenes. This would involve synthesizing a series of related compounds and measuring their biological activity (e.g., carcinogenicity, mutagenicity). Computational descriptors (electronic, steric, and hydrophobic parameters) would then be calculated for each compound and correlated with the observed activity to build a predictive model. Such a model could provide mechanistic insights into which molecular features are most important for the biological effects of this class of compounds.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

Currently, detailed and optimized synthetic methodologies specifically for 7-cyano-12-methylbenz[a]anthracene are not widely reported in the scientific literature. The functionalization of PAHs can be a synthetic challenge, and the development of efficient and scalable synthetic routes is a critical first step for enabling further research. rsc.org Future investigations should focus on exploring various synthetic strategies, which could include:

Late-stage Functionalization: Investigating the direct introduction of a cyano group onto a 12-methylbenz[a]anthracene precursor. This could involve modern cross-coupling reactions or cyanation protocols that are tolerant of the polycyclic aromatic core.

Convergent Synthesis: Developing synthetic pathways where cyanated and methylated building blocks are combined to construct the benz[a]anthracene skeleton. This approach may offer greater control over regioselectivity.

Photochemical and Electrochemical Methods: Exploring novel synthetic methods that utilize light or electricity to drive the desired transformations, potentially offering milder reaction conditions and unique reactivity patterns.

A systematic study of different synthetic approaches will be invaluable for producing the quantities of pure 7-cyano-12-methylbenz[a]anthracene necessary for toxicological, metabolic, and environmental studies.

Elucidation of Uncharacterized Metabolic Pathways

The metabolism of PAHs is a key determinant of their biological activity, often leading to detoxification or, conversely, metabolic activation to carcinogenic intermediates. nih.govnih.gov While the metabolic pathways of parent PAHs are well-documented, the influence of a cyano substituent on these pathways is largely unknown. researchgate.net Future research must prioritize the elucidation of the metabolic fate of 7-cyano-12-methylbenz[a]anthracene. Key areas of investigation should include:

In Vitro Metabolism Studies: Utilizing liver microsomes and other subcellular fractions to identify the primary metabolites formed. This would involve a combination of chromatography and mass spectrometry to isolate and identify products of oxidation, reduction, and hydrolysis.

Role of Cytochrome P450 Enzymes: Identifying the specific cytochrome P450 (CYP) isoforms responsible for the initial metabolism of the compound. nih.govnih.gov This can be achieved through the use of specific chemical inhibitors and recombinant human CYP enzymes.

Formation of DNA Adducts: Investigating whether the metabolism of 7-cyano-12-methylbenz[a]anthracene leads to the formation of reactive intermediates that can bind to DNA, a critical step in chemical carcinogenesis. nih.govnih.gov

Understanding the metabolic pathways will provide crucial insights into the potential toxicity and carcinogenicity of this compound.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic view of the biological effects of 7-cyano-12-methylbenz[a]anthracene, the integration of "omics" technologies is essential. nih.govresearchgate.net These high-throughput approaches can provide a comprehensive picture of the molecular perturbations induced by the compound. Future research should leverage:

Genomics: To identify gene mutations and genomic instability resulting from exposure to the compound and its metabolites.

Transcriptomics: To analyze changes in gene expression profiles in cells or tissues upon exposure, revealing the cellular pathways that are affected.

Proteomics: To study alterations in protein expression and post-translational modifications, providing insights into the functional consequences of the observed transcriptomic changes.

Metabolomics: To profile the changes in endogenous small molecules, offering a snapshot of the metabolic state of the cell and identifying potential biomarkers of exposure or effect.

By integrating these omics datasets, researchers can construct a more complete picture of the mechanism of action of 7-cyano-12-methylbenz[a]anthracene and identify key molecular initiating events in its potential toxicity.

Advancements in Analytical Techniques for Trace-Level Detection

The development of sensitive and selective analytical methods is a prerequisite for studying the environmental occurrence and biological monitoring of 7-cyano-12-methylbenz[a]anthracene. While general methods for PAH detection exist, the unique properties of the cyano-substituted derivative may require tailored approaches. nih.gov Future research should focus on:

High-Resolution Mass Spectrometry (HRMS): Developing and validating liquid chromatography-HRMS (LC-HRMS) and gas chromatography-HRMS (GC-HRMS) methods for the unambiguous identification and quantification of the compound in complex matrices such as soil, water, and biological tissues.

Spectroscopic Techniques: Exploring the utility of fluorescence and infrared spectroscopy for the detection of 7-cyano-12-methylbenz[a]anthracene. rsc.org The cyano group has a characteristic infrared stretching frequency that could be exploited for analytical purposes.

Biosensors and Immunoassays: Investigating the development of rapid and field-portable screening tools based on biological recognition elements, such as antibodies or enzymes, for the detection of this specific compound. nih.gov

These advancements will be crucial for assessing human exposure and the environmental fate of 7-cyano-12-methylbenz[a]anthracene.

Assessment of Environmental Remediation Strategies Based on Compound Properties

Given the persistence of many PAHs in the environment, it is prudent to investigate potential remediation strategies for 7-cyano-12-methylbenz[a]anthracene in anticipation of its potential detection as a contaminant. nih.govcabidigitallibrary.org The physicochemical properties imparted by the cyano and methyl groups will likely influence its environmental behavior and the effectiveness of different remediation technologies. Future research should explore:

Biodegradation: Identifying microorganisms capable of degrading 7-cyano-12-methylbenz[a]anthracene and elucidating the enzymatic pathways involved. The presence of the cyano group may impact the biodegradability of the molecule.

Phytoremediation: Assessing the potential of various plant species to take up, accumulate, and metabolize the compound from contaminated soil and water.

Chemical Oxidation and Reduction: Evaluating the efficacy of advanced oxidation processes (e.g., Fenton chemistry, ozonation) and reduction technologies (e.g., zero-valent iron) for the transformation and detoxification of the compound. mdpi.com

Photodegradation: Studying the susceptibility of 7-cyano-12-methylbenz[a]anthracene to degradation by natural sunlight, as photolysis can be a significant environmental fate process for PAHs.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-cyano-12-methylbenz(a)anthracene in laboratory settings?

- Methodological Answer :

- Containment : Use a Class I, Type B biological safety hood for mixing or handling to minimize aerosolization .

- PPE : Follow OSHA 29 CFR 1910.132 standards, including nitrile gloves, lab coats, and full-face respirators with organic vapor cartridges. Eye protection (goggles) is mandatory due to ocular irritation risks .

- Spill Management : Avoid dry sweeping; use HEPA-filtered vacuums or wet methods for cleanup to prevent particulate dispersion .

- Storage : Store in airtight, light-resistant containers at ≤4°C, away from oxidizers (e.g., peroxides, chlorates) .

Q. How can researchers characterize the purity and structural integrity of 7-cyano-12-methylbenz(a)anthracene?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254–280 nm) for purity assessment, comparing retention times against authenticated standards .

- Spectroscopy : Confirm structure via H/C NMR (e.g., aromatic proton signals at δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion [M+H] matching theoretical mass (CHN: 267.105 Da) .

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What are the key physicochemical properties influencing experimental design with this compound?

- Methodological Answer :

- Solubility : Limited aqueous solubility (log P ~5.7); dissolve in DMSO or acetone for in vitro studies, ensuring solvent controls .

- Photostability : Susceptible to UV degradation; conduct light-sensitive experiments under amber lighting .

- Reactivity : The cyano group may participate in nucleophilic substitutions; avoid alkaline conditions unless intentional derivatization is planned .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data for 7-cyano-12-methylbenz(a)anthracene across different assay systems?

- Methodological Answer :

- Assay Validation : Cross-validate using complementary models:

- In vitro : Ames test (TA98/TA100 strains ± S9 metabolic activation) .

- In vivo : Comet assay or transgenic rodent models (e.g., MutaMouse) to assess DNA adduct formation .

- Metabolic Profiling : Perform LC-MS/MS to identify reactive metabolites (e.g., epoxides or dihydrodiols) that may explain species- or tissue-specific discrepancies .

- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to distinguish threshold effects from stochastic responses .

Q. What experimental strategies mitigate confounding factors in carcinogenicity studies involving this compound?

- Methodological Answer :

- Study Design : Use syngeneic animal models (e.g., SENCAR mice) with controlled genetic backgrounds to reduce variability in tumor susceptibility .

- Endpoint Harmonization : Combine histopathology (H&E staining) with biomarkers like Ki-67 (proliferation) and TUNEL (apoptosis) to differentiate neoplastic vs. inflammatory lesions .

- Positive/Negative Controls : Include DMBA (7,12-dimethylbenz[a]anthracene) as a positive control and vehicle-only groups to isolate compound-specific effects .

Q. How can researchers optimize synthetic pathways for 7-cyano-12-methylbenz(a)anthracene to improve yield and scalability?

- Methodological Answer :

- Route Selection : Adapt Friedel-Crafts acylation/alkylation strategies used for DMBA derivatives, substituting the methyl group at C12 and introducing cyano via nucleophilic displacement of a halogen intermediate .

- Catalysis : Screen palladium/copper catalysts (e.g., Pd(OAc)/CuI) for Ullmann-type coupling to attach the cyano group, optimizing solvent (DMF vs. toluene) and temperature (80–120°C) .

- Purification : Use gradient silica gel chromatography (hexane:ethyl acetate 10:1 to 5:1) followed by recrystallization from ethanol to achieve ≥95% purity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo genotoxicity results?

- Methodological Framework :

Metabolic Competency : Compare S9 liver fractions (rat vs. human) in vitro to assess metabolic activation differences .

Tissue-Specific Uptake : Quantify compound distribution via radiolabeling (e.g., C-cyano) in target organs (liver, skin) to correlate exposure with effect .

Statistical Reconciliation : Apply Bayesian meta-analysis to weight evidence from heterogeneous studies, prioritizing endpoints with >80% reproducibility across ≥3 independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.